molecular formula C20H15ClN6O B2916918 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide CAS No. 1207041-08-4

4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide

Cat. No. B2916918
CAS RN: 1207041-08-4
M. Wt: 390.83
InChI Key: QATPQEYLJPCKPF-UHFFFAOYSA-N
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Description

4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives, including those structurally related to 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide, have been studied for their inhibitory activity against carbonic anhydrase isoforms. These compounds exhibit significant inhibitory effects on various isoforms, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated (Ulus et al., 2013).

  • Anticancer Evaluation : Certain sulfonamide compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. This suggests their potential as therapeutic agents against multiple cancer types. The anticancer activity is attributed to the ability of these compounds to induce apoptosis and arrest the cell cycle at the G1 phase, among other mechanisms (Ravichandiran et al., 2019).

Synthesis and Structural Characterization

  • Synthetic Approaches : Research has focused on synthesizing novel sulfonamide derivatives through various chemical reactions, aiming to explore their biological activities further. These studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential therapeutic benefits (Yılmaz et al., 2015).

  • Molecular Docking and Vibrational Spectroscopic Investigation : The structural and bioactive nature of sulfonamide compounds has been elucidated through density functional theory, molecular docking, and vibrational spectroscopic studies. These investigations provide insights into the molecular interactions and binding mechanisms of sulfonamides with biological targets, offering a basis for designing more effective therapeutic agents (FazilathBasha et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-5-1-2-6-17(16)27-19(15-7-10-22-11-8-15)18(25-26-27)20(28)24-13-14-4-3-9-23-12-14/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATPQEYLJPCKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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